2-(Cyclopentylthio)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
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Overview
Description
2-(Cyclopentylthio)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound that has gained attention in scientific research due to its unique structural properties and potential applications. It combines elements such as a cyclopentylthio group, fluorophenyl moiety, oxadiazole ring, and a piperidine unit, which contribute to its diverse chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis usually begins with commercially available starting materials such as cyclopentylthio, 4-fluorophenyl, and oxadiazole derivatives.
Step-wise Synthesis: : The compound is typically synthesized through a series of steps that may include nucleophilic substitution, cyclization, and condensation reactions.
Reaction Conditions: : Reactions are often carried out under controlled temperatures and may involve catalysts or specific solvents to achieve the desired product.
Industrial Production Methods
Scalability: : Industrial production methods focus on the scalability of the synthesis process, optimizing yield, and minimizing the use of hazardous reagents.
Batch vs. Continuous Process: : Depending on the demand, the compound may be produced using batch or continuous flow processes, each offering advantages in terms of control and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions might target the oxadiazole ring or the ketone group, yielding various reduced derivatives.
Substitution: : The fluorophenyl group and piperidine unit can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation.
Reducing Agents: : Agents such as lithium aluminum hydride or sodium borohydride for reduction.
Catalysts and Solvents: : Acid or base catalysts and solvents like dichloromethane or ethanol are often employed.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation.
Reduced Ketones: : From reduction.
Substituted Derivatives: : From various substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as intermediates in the synthesis of more complex molecules.
Material Science:
Biology
Enzyme Inhibition: : Investigated for its ability to inhibit specific enzymes.
Cellular Studies: : Used in studies to understand cellular mechanisms and pathways.
Medicine
Therapeutic Potential: : Explored for potential use in treating diseases such as cancer or neurological disorders.
Drug Development: : Serves as a lead compound in the development of new pharmacological agents.
Industry
Chemical Manufacturing: : Utilized in the production of specialty chemicals.
Pharmaceuticals: : Incorporated in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
Mechanism
Molecular Interaction: : Interacts with specific molecular targets such as receptors or enzymes.
Pathway Modulation: : Alters biochemical pathways, leading to desired therapeutic or biochemical effects.
Molecular Targets and Pathways
Receptors: : Binds to specific receptors, modulating their activity.
Enzymes: : Inhibits or activates enzymes, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Analogous Compounds: : Includes compounds with similar structural features, such as other piperidine derivatives or oxadiazole-containing molecules.
Structural Isomers: : Compounds with the same molecular formula but different structural arrangements.
Uniqueness
Structural Diversity: : The combination of cyclopentylthio, fluorophenyl, and oxadiazole units gives it unique chemical and biological properties.
Biological Activity:
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c21-16-7-5-14(6-8-16)19-22-23-20(26-19)15-9-11-24(12-10-15)18(25)13-27-17-3-1-2-4-17/h5-8,15,17H,1-4,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVGIYSMTVYNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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